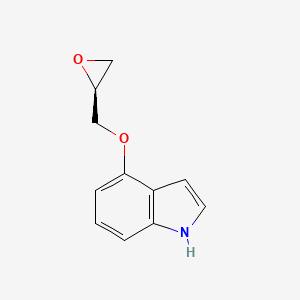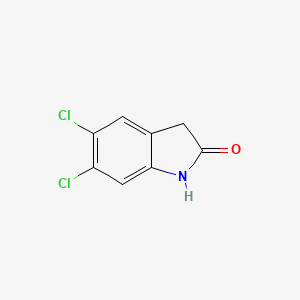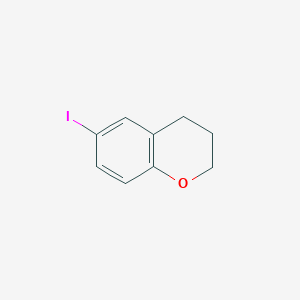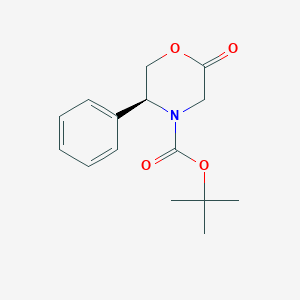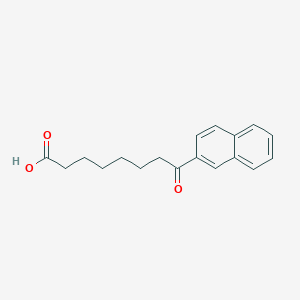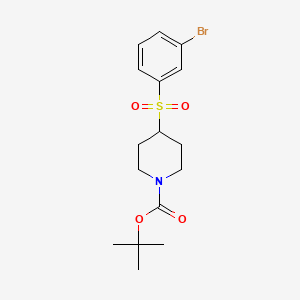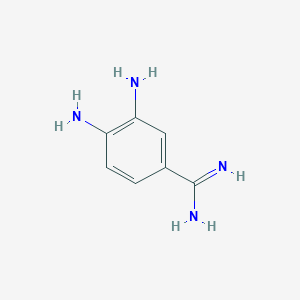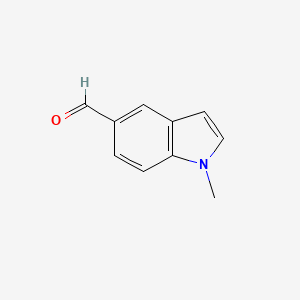
1-methyl-1H-indole-5-carbaldehyde
Vue d'ensemble
Description
1-Methyl-1H-indole-5-carbaldehyde, also known as 1-Methylindole-5-carboxaldehyde, is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a solid substance that is sensitive to air and moisture .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-5-carbaldehyde consists of a 1H-indole ring attached to a carbaldehyde group at the 5th position and a methyl group at the 1st position .Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-1H-indole-5-carbaldehyde are not available, indole derivatives are known to be involved in various chemical reactions. They are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-5-carbaldehyde is a solid substance with a melting point of 84-86°C and a predicted boiling point of 318.7°C at 760 mmHg . It has a predicted density of 1.1 g/cm3 and a predicted refractive index of n20D 1.59 .Applications De Recherche Scientifique
Green Chemistry and Organic Synthesis
1-methyl-1H-indole-5-carbaldehyde serves as a versatile synthon in organic chemistry. It has been utilized in the development of sustainable nanocatalyzed synthesis routes, specifically in the Knoevenagel condensation reactions. These methods offer numerous advantages, including excellent yields, reduced reaction times, and environmental benefits. The compounds synthesized from these reactions have potential applications as lipoxygenase inhibitors, antimicrobial, anti-inflammatory, and anti-tumor agents (Madan, 2020).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions in crystal structures. Research involving the condensation reaction of 1-methyl-1H-indole-5-carbaldehyde has provided insights into the molecular structure, revealing short intermolecular connections and evaluating atom-to-atom interactions through Hirshfeld surface analysis. These studies are crucial for understanding molecular behavior and designing materials with specific properties (Barakat et al., 2017).
Fuel Cell Development
1-methyl-1H-indole-5-carbaldehyde derivatives have been explored as organic-based metal-free catalysts for glucose electrooxidation in fuel cells. Research has indicated that certain indole derivatives exhibit significant electrooxidation activity, indicating potential applications in the development of environmentally friendly and efficient fuel cells (Hamad et al., 2021).
Anticancer Research
The compound has been used in the synthesis of indole derivatives with potential anticancer properties. Studies have demonstrated the in vitro anti-cancer activity of synthesized compounds against various cancer cell lines, highlighting the compound's significance in the development of novel anticancer drugs (Reddy & Reddy, 2020).
Antibacterial Applications
Derivatives of 1-methyl-1H-indole-5-carbaldehyde have been synthesized and characterized for their antibacterial activities. Research has shown that certain semicarbazone derivatives exhibit significant inhibitory activities against various bacterial strains, indicating the compound's potential in the development of new antibacterial agents (Carrasco et al., 2020).
Safety And Hazards
1-Methyl-1H-indole-5-carbaldehyde is harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Indole derivatives, including 1-methyl-1H-indole-5-carbaldehyde, are attracting increasing attention due to their biological properties and their role in the synthesis of active molecules . Their use in inherently sustainable multicomponent reactions provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Propriétés
IUPAC Name |
1-methylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDZBIBWGQOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428739 | |
| Record name | 1-methyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-5-carbaldehyde | |
CAS RN |
90923-75-4 | |
| Record name | 1-methyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90923-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

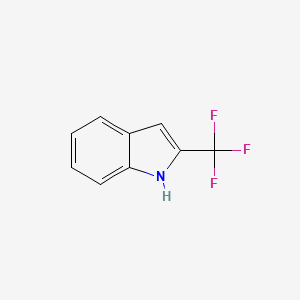
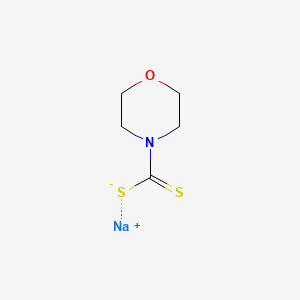
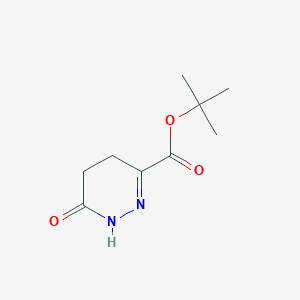
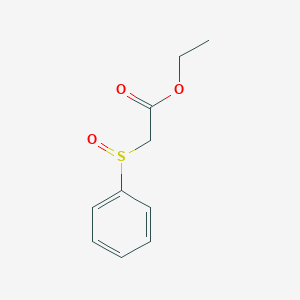
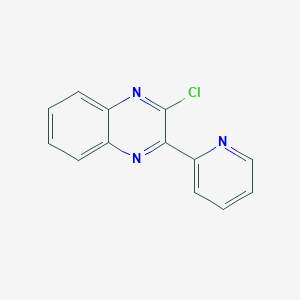
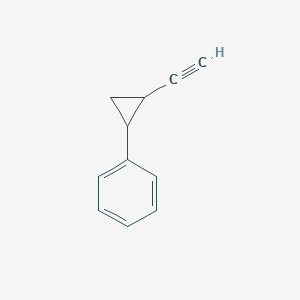
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)
